2-[2-(Dimethylamino)ethoxy]-4-methylaniline

Medicinal Chemistry Lipophilicity ADME

2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2) offers a unique electronic and steric profile defined by the 4-methyl substitution and dimethylaminoethoxy side chain. With a balanced XLogP3 of 1.6 and TPSA of 38.5 Ų, it serves as an ideal starting point for ADME modulation in medicinal chemistry without extreme polarity shifts. Suitable for fragment-based discovery (<300 Da), this aniline derivative enables straightforward derivatization via amide coupling, urea formation, or reductive amination. The basic tertiary amine permits salt formation or quaternization. Supplied at ≥95% purity for direct use, eliminating additional purification steps.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 946774-01-2
Cat. No. B3173194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Dimethylamino)ethoxy]-4-methylaniline
CAS946774-01-2
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OCCN(C)C
InChIInChI=1S/C11H18N2O/c1-9-4-5-10(12)11(8-9)14-7-6-13(2)3/h4-5,8H,6-7,12H2,1-3H3
InChIKeyVKTVSYDVBNOYND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2): Physicochemical Properties and Role as a Differentiated Aniline Building Block


2-[2-(Dimethylamino)ethoxy]-4-methylaniline (CAS 946774-01-2) is a substituted aniline derivative characterized by a dimethylaminoethoxy side chain and a 4-methyl group on the aromatic ring [1]. The compound exhibits a computed XLogP3 value of 1.6 and a topological polar surface area (TPSA) of 38.5 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [2]. It is primarily employed as a research intermediate and building block in medicinal chemistry and materials science .

Why 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (946774-01-2) Cannot Be Simply Substituted by Other Aniline Derivatives


The precise positioning of the methyl group at the 4-position and the dimethylaminoethoxy chain at the 2-position defines a unique electronic and steric environment that is not interchangeable with other aniline analogs. Substitution with 2-[2-(dimethylamino)ethoxy]aniline (lacking the 4-methyl group) results in a lower XLogP3 (1.2 vs. 1.6), altering lipophilicity and potentially affecting membrane permeability and target binding [1][2]. Similarly, replacing the 4-methyl with a 5-methyl group (2-[2-(dimethylamino)ethoxy]-5-methylaniline) yields a higher XLogP3 of 1.8, which may lead to different solubility and ADME profiles [1][3]. Such structural nuances are critical in structure-activity relationship (SAR) studies and can dictate biological outcome or material performance [1].

Quantitative Differentiation of 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (946774-01-2) Against Closest Analogs


Lipophilicity (XLogP3) Comparison: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline vs. Non-Methyl and 5-Methyl Analogs

The computed XLogP3 of 2-[2-(dimethylamino)ethoxy]-4-methylaniline is 1.6, which is intermediate between the non-methyl analog (1.2) and the 5-methyl isomer (1.8) [1][2]. This incremental difference in lipophilicity can influence membrane permeability and solubility in drug discovery programs.

Medicinal Chemistry Lipophilicity ADME

Molecular Weight and Size Differentiation: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline vs. Non-Methyl Analog

The molecular weight of 2-[2-(dimethylamino)ethoxy]-4-methylaniline is 194.27 g/mol, which is approximately 14 Da greater than the non-methyl analog 2-[2-(dimethylamino)ethoxy]aniline (180.25 g/mol) due to the addition of a methyl group [1]. This increase in mass and size may affect passive diffusion and target binding.

Fragment-Based Drug Discovery Molecular Weight Chemical Space

Purity Specification and Quality Control: 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (95% Minimum)

Commercial sources specify a minimum purity of 95% for 2-[2-(dimethylamino)ethoxy]-4-methylaniline, as verified by vendor certificates of analysis . This level of purity ensures consistent performance in chemical reactions and biological assays.

Chemical Synthesis Purity Quality Control

Validated Application Scenarios for 2-[2-(Dimethylamino)ethoxy]-4-methylaniline (946774-01-2) in Research and Development


Medicinal Chemistry: Optimization of Lipophilicity in Lead Compounds

In SAR studies, the intermediate XLogP3 of 1.6 for 2-[2-(dimethylamino)ethoxy]-4-methylaniline makes it a valuable starting point for modulating lipophilicity without extreme changes in polarity. Medicinal chemists can use this compound to fine-tune the ADME profile of lead candidates, particularly when a balance between solubility and membrane permeability is required [1].

Fragment-Based Drug Discovery: Balanced Molecular Weight and Complexity

With a molecular weight of 194.27 g/mol, this aniline derivative fits well within the fragment space (<300 Da) and offers a defined hydrogen-bonding capacity (TPSA = 38.5 Ų). Its 4-methyl substitution provides a subtle increase in molecular complexity over the non-methyl analog, which can be exploited to improve binding affinity or selectivity in fragment growing and linking strategies [1].

Chemical Synthesis: Reliable Building Block for Amide and Urea Formation

The primary aromatic amine moiety enables straightforward derivatization via amide coupling, urea formation, or reductive amination. The presence of the basic dimethylamino group allows for subsequent salt formation or quaternization. With a specified minimum purity of 95%, this compound can be used directly in synthesis without additional purification steps, streamlining the workflow in medicinal chemistry and materials science laboratories [1].

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